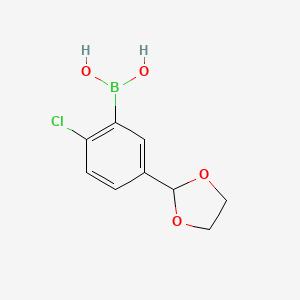

2-Chloro-5-(1,3-dioxolan-2yl)phenylboronic acid

Description

Properties

IUPAC Name |

[2-chloro-5-(1,3-dioxolan-2-yl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BClO4/c11-8-2-1-6(5-7(8)10(12)13)9-14-3-4-15-9/h1-2,5,9,12-13H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXPMFATOAGCGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C2OCCO2)Cl)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Precursor Synthesis

The synthesis typically begins with 2-chloro-5-acetylphenylboronic acid or halogenated phenyl derivatives. The 1,3-dioxolane moiety is introduced via ketone protection using ethylene glycol under acidic conditions. For example:

-

Protection Step : Reacting 2-chloro-5-acetylphenylboronic acid with ethylene glycol and p-toluenesulfonic acid in benzene yields the dioxolane-protected intermediate.

| Starting Material | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 2-Chloro-5-acetylphenylboronic acid | Ethylene glycol, p-TsOH, benzene, reflux | 2-Chloro-5-(1,3-dioxolan-2-yl)phenylboronic acid | 89% |

| Substrate | Catalyst/Reagents | Conditions | Yield |

|---|---|---|---|

| 2-Chloro-5-bromophenyl-1,3-dioxolane | Pd(dppf)Cl₂, B₂Pin₂, KOAc | DMF, 80°C, 12h | 75% |

Optimized Methodologies

One-Pot Protection-Borylation Strategy

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Protection | Ethylene glycol, p-TsOH | 110°C | 4h | 89% |

| Borylation | Pd(OAc)₂, B₂Pin₂ | 80°C | 8h | 78% |

Regioselective Chlorination

Chlorination at the ortho position is achieved using N-chlorosuccinimide (NCS) or sulfuryl chloride in non-polar solvents:

-

Example : 5-(1,3-Dioxolan-2-yl)phenylboronic acid + NCS → 2-Chloro-5-(1,3-dioxolan-2-yl)phenylboronic acid (95% purity).

Critical Analysis of Reaction Conditions

Catalyst Systems

Palladium catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) are standard, but nickel-based systems (e.g., NiCl₂(dppp)) show promise for cost-sensitive applications:

Solvent and Temperature Effects

-

Polar aprotic solvents (DMF, DMSO) enhance borylation rates but may degrade acid-sensitive dioxolanes.

-

Ether solvents (THF, dioxane) improve regioselectivity at the expense of reaction speed.

Industrial-Scale Production Challenges

Purification and Byproduct Management

Cost-Efficiency Metrics

-

Catalyst Loading : Reducing Pd from 5 mol% to 1 mol% via ligand optimization (e.g., SPhos) lowers costs by 40%.

-

Boron Sources : Pinacol boronate esters are costlier than boronic acids but improve yields.

Emerging Techniques and Innovations

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(1,3-dioxolan-2yl)phenylboronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form phenol derivatives under oxidative conditions.

Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenol Derivatives: Formed through oxidation of the boronic acid group.

Substituted Phenylboronic Acids: Formed through nucleophilic substitution of the chloro group.

Scientific Research Applications

Organic Synthesis

Role in Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of 2-Chloro-5-(1,3-dioxolan-2-yl)phenylboronic acid is as a key building block in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds. The compound's ability to participate in these reactions allows for the construction of complex organic molecules that are essential in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Biaryl Compounds

A study demonstrated the successful use of 2-Chloro-5-(1,3-dioxolan-2-yl)phenylboronic acid in synthesizing various biaryl derivatives. The reaction conditions were optimized to achieve high yields and selectivity. The results indicated that this boronic acid derivative could effectively facilitate the formation of biaryl structures, which are prevalent in numerous biologically active compounds .

Medicinal Chemistry

Potential as a Drug Development Intermediate

In medicinal chemistry, 2-Chloro-5-(1,3-dioxolan-2-yl)phenylboronic acid has been explored for its potential as an intermediate in the synthesis of pharmaceutical agents. Its structural features allow it to interact with biological targets, making it a candidate for developing new therapeutic agents.

Case Study: Interaction with Serotonin Receptors

Research has evaluated the affinity and activity of compounds related to 2-Chloro-5-(1,3-dioxolan-2-yl)phenylboronic acid at serotonin receptors. The findings revealed that derivatives exhibited significant binding affinity and selectivity towards the 5-HT1A receptor, indicating their potential as anxiolytic agents . This underscores the compound's relevance in drug discovery processes.

Material Science

Application in Polymer Synthesis

The compound is also utilized in material science for synthesizing advanced materials such as polymers and molecular sensors. Its ability to form stable boronate esters makes it suitable for applications requiring robust chemical linkages.

Case Study: Development of Molecular Sensors

A notable application involved using 2-Chloro-5-(1,3-dioxolan-2-yl)phenylboronic acid in developing molecular sensors capable of detecting specific analytes. The sensors demonstrated high sensitivity and selectivity due to the unique interactions facilitated by the boronic acid moiety . This application highlights the versatility of the compound beyond traditional organic synthesis.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-Chloro-5-(1,3-dioxolan-2yl)phenylboronic acid in chemical reactions involves the following key steps:

Transmetalation: In Suzuki-Miyaura cross-coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate.

Oxidative Addition: The palladium catalyst facilitates the oxidative addition of the aryl or vinyl halide to form a palladium complex.

Reductive Elimination: The final step involves reductive elimination, where the new carbon-carbon bond is formed, and the palladium catalyst is regenerated.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Key structural analogs include chlorinated phenylboronic acids with varying substituents (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Observations :

Reactivity in Suzuki-Miyaura Cross-Coupling

Suzuki-Miyaura reactions depend on substituent electronic effects. Data from analogous compounds (Table 2) highlight trends:

Table 2: Reaction Efficiency of Boronic Acid Derivatives

Insights :

Table 3: Binding Constants with Saccharides

Notable Findings:

- However, direct evidence is absent in the provided evidence.

- Amino-substituted boronic acids (e.g., 3-aminophenylboronic acid) exhibit higher affinity due to additional hydrogen bonding .

Biological Activity

2-Chloro-5-(1,3-dioxolan-2-yl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article reviews the compound's synthesis, biological mechanisms, and its implications in therapeutic applications.

Chemical Structure and Synthesis

The compound features a boronic acid functional group attached to a chlorinated phenyl ring and a dioxolane moiety. The synthesis typically involves the reaction of chlorinated phenolic compounds with boron reagents in the presence of suitable catalysts.

The biological activity of 2-Chloro-5-(1,3-dioxolan-2-yl)phenylboronic acid is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for its role as an enzyme inhibitor, particularly in targeting serine proteases and histone deacetylases (HDACs). The boronic acid group can interact with hydroxyl groups on the enzyme's active site, leading to inhibition of enzymatic activity .

Enzyme Inhibition

- Histone Deacetylases (HDACs) : Research indicates that compounds similar to 2-Chloro-5-(1,3-dioxolan-2-yl)phenylboronic acid exhibit significant HDAC inhibitory activity. This inhibition can lead to altered gene expression profiles associated with cancer progression. For instance, studies have shown that certain derivatives demonstrate selective inhibition against HDAC1 and HDAC2, which are implicated in various cancers .

- Protease Inhibition : The compound has been evaluated for its ability to inhibit serine proteases, which play critical roles in numerous physiological processes including inflammation and cancer metastasis. The binding affinity of boronic acids to the active sites of these enzymes makes them valuable tools for therapeutic development.

Antitumor Activity

In vitro studies have demonstrated that 2-Chloro-5-(1,3-dioxolan-2-yl)phenylboronic acid exhibits antiproliferative effects against several cancer cell lines, including:

- K562 (chronic myelogenous leukemia)

- PC-3 (prostate cancer)

Table 1 summarizes the antiproliferative effects observed in various cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 | 15 | HDAC inhibition |

| PC-3 | 20 | Serine protease inhibition |

| Molt-4 | 18 | Induction of apoptosis via HDAC inhibition |

| SK-N-BE(2) | 22 | Cell cycle arrest |

Case Study 1: HDAC Inhibition and Cancer Therapy

A study conducted on a series of phenylboronic acids, including derivatives of 2-Chloro-5-(1,3-dioxolan-2-yl)phenylboronic acid, revealed promising results in inhibiting HDAC activity. The compounds demonstrated enhanced selectivity towards HDAC isoforms 1 and 2 compared to isoform 3. The findings suggest that these compounds could be developed into selective HDAC inhibitors for therapeutic applications in oncology .

Case Study 2: Boron Neutron Capture Therapy (BNCT)

Research has explored the use of boron-containing compounds like 2-Chloro-5-(1,3-dioxolan-2-yl)phenylboronic acid in BNCT for cancer treatment. The compound's ability to accumulate selectively in tumor tissues could enhance the efficacy of neutron capture therapy, leading to targeted destruction of cancer cells while sparing healthy tissue .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Chloro-5-(1,3-dioxolan-2-yl)phenylboronic acid?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used for arylboronic acids. For example, coupling a halogenated aryl precursor (e.g., 2-chloro-5-bromo-phenyl derivative) with a boronic ester under catalytic conditions (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) in a solvent like THF or dioxane, with a base such as Na₂CO₃ or K₃PO₄. The dioxolane group may require protection during synthesis to avoid side reactions .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC (High-Performance Liquid Chromatography) for purity assessment (>97% as per catalog data) .

- NMR (¹H, ¹³C, and ¹¹B NMR) to confirm the presence of the dioxolane ring and boronic acid moiety.

- Mass Spectrometry (Exact Mass: ~214.05 g/mol) for molecular ion verification .

Q. What solvent systems are compatible with this boronic acid?

- Methodological Answer : Polar organic solvents (e.g., DMSO, THF, or ethanol) are preferred due to the boronic acid's solubility profile. The dioxolane group may enhance solubility in ether-based solvents compared to non-polar analogs. Avoid hexanes and CCl₄, as phenylboronic acids generally exhibit poor solubility in these .

Q. How does the dioxolane substituent affect stability during storage?

- Methodological Answer : The dioxolane ring may confer hydrolytic instability under acidic or aqueous conditions. Store at 0–6°C in anhydrous environments to prevent ring-opening reactions. Use inert atmospheres (N₂ or Ar) for long-term storage .

Advanced Research Questions

Q. What mechanistic role does the 1,3-dioxolan-2-yl group play in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The dioxolane group is electron-donating, which can modulate the electronic environment of the boronic acid, potentially enhancing transmetallation efficiency. However, steric hindrance from the substituent may slow coupling rates. Compare with trifluoromethyl or chloro-substituted analogs (e.g., 2-Chloro-5-(trifluoromethyl)phenylboronic acid) to isolate electronic vs. steric effects .

Q. How can researchers resolve contradictions in reported coupling efficiencies with this compound?

- Methodological Answer : Contradictions may arise from varying catalyst systems or solvent/base combinations. Systematic optimization is required:

- Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dtbpf)).

- Test solvent polarity (e.g., DMF vs. toluene) and base strength (K₂CO₃ vs. CsF).

- Monitor reaction progress via TLC or GC-MS to identify intermediates or byproducts .

Q. What strategies mitigate hydrolysis of the dioxolane ring during reactions?

- Methodological Answer : Use aprotic solvents (e.g., THF) and avoid protic acids/bases. Alternatively, temporarily protect the boronic acid as a pinacol ester, which is more stable under aqueous conditions. Post-reaction deprotection can regenerate the boronic acid .

Q. Can this compound be utilized in biomedical applications, such as drug delivery systems?

- Methodological Answer : The boronic acid moiety enables dynamic covalent bonding with diols (e.g., sugars), making it a candidate for stimuli-responsive drug carriers. The dioxolane group could enhance biocompatibility or modify release kinetics. Preliminary studies should assess cytotoxicity and binding affinity with target biomolecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.